O-acetylserine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxy-2-aminopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPDPZARILFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863475 | |
| Record name | O-Acetyl-DL-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4985-36-8, 89417-53-8, 5147-00-2 | |
| Record name | O-Acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC408393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226230 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-16549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-Acetyl-DL-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
O Acetylserine Biosynthesis and Its Enzymology
Serine Acetyltransferase (SAT)-Mediated Formation of O-Acetylserine
Serine Acetyltransferase (SAT), also known as SERAT or EC 2.3.1.30, is responsible for the initial and rate-limiting step in L-cysteine biosynthesis. It catalyzes the acetylation of L-serine using acetyl-CoA as the acetyl donor, yielding this compound and coenzyme A. This enzymatic reaction is central to linking serine metabolism with the incorporation of sulfur.
Acetylation of L-Serine via Acetyl-CoA
The core reaction catalyzed by SAT involves the transfer of an acetyl group from acetyl-CoA to the side-chain hydroxyl group of L-serine researchgate.netacs.orggoogle.comnih.gov. This process activates L-serine, making it amenable to subsequent reaction with a sulfur source. The reaction proceeds via an ordered kinetic mechanism, where acetyl-CoA binds to the enzyme first, followed by L-serine. The rate-limiting step is typically the nucleophilic attack of the serine hydroxyl group on the thioester carbonyl of acetyl-CoA, forming a tetrahedral intermediate shareok.orgresearchgate.net. This reaction is often facilitated by an active site histidine residue acting as a general base, which accepts a proton from the serine hydroxyl shareok.org. The products, this compound and coenzyme A, are then released researchgate.net.
Research indicates that specific amino acid residues, such as histidine (H154) and aspartate (D139), play critical roles in the catalytic mechanism of SAT, likely by activating the serine hydroxyl group and stabilizing intermediates shareok.org.
Isoforms of Serine Acetyltransferase and Subcellular Distribution
While SAT is a well-conserved enzyme across bacteria and plants, variations in isoforms and their subcellular localization can exist, particularly in plants. In bacteria like Escherichia coli, a single SAT isoform is typically found nih.gov. However, in plants, SAT enzymes can be distributed across different cellular compartments, including mitochondria, plastids, and the cytosol nih.gov. For instance, in Arabidopsis thaliana, mitochondrial SAT has been identified and characterized, showing a bifunctional domain involved in both catalysis and protein-protein interactions nih.gov. The identification and characterization of SAT gene families, such as in Vitis vinifera (grapevine), reveal multiple isoforms that may have distinct regulatory mechanisms and subcellular distributions frontiersin.org.
Genetic Regulation of Serine Acetyltransferase Expression
In both bacteria and plants, SAT activity is also regulated post-translationally. A significant regulatory mechanism is feedback inhibition by the end-product, L-cysteine researchgate.netgoogle.comnih.govresearchgate.netnih.gov. Cysteine binds to the active site of SAT, inducing a conformational change that hinders substrate binding and reduces enzyme activity researchgate.netacs.org. Furthermore, SAT often forms a complex with the subsequent enzyme in the pathway, this compound sulfhydrylase (OASS), known as the cysteine synthase complex (CSC) nih.govfrontiersin.orgfrontiersin.orgnih.govcabidigitallibrary.org. The formation of this complex can modulate the activity of both enzymes. In plants, the CSC formation can release SAT from cysteine inhibition, while in bacteria, it can stabilize SAT frontiersin.orgfrontiersin.orgnih.gov. The interaction of SAT with OASS involves the C-terminal region of SAT, which binds to the active site of OASS, influencing the catalytic efficiency of both enzymes nih.govnih.govcabidigitallibrary.org.
Enzymatic Transformations of O Acetylserine
O-Acetylserine (Thiol) Lyase (OASTL/OASS) in Cysteine Synthesis
OASTL facilitates the synthesis of L-cysteine by catalyzing the reaction between this compound (OAS) and inorganic sulfide (B99878). This process is a direct link between carbon and nitrogen metabolism (via OAS) and sulfur metabolism (via sulfide) oup.comontosight.aioup.com. In plants, the synthesis of cysteine is a tightly regulated process involving two key enzymes: serine acetyltransferase (SAT) and OASTL. SAT catalyzes the formation of OAS from serine and acetyl-CoA, while OASTL then converts OAS into cysteine by replacing the acetyl group with a thiol group, typically from sulfide oup.comustc.edu.cnmdpi.comnih.gov. This two-enzyme system often forms a complex known as the cysteine synthase complex (CSC) nih.govnih.govoup.com.
β-Replacement Reaction Mechanism with Sulfide
The core reaction catalyzed by OASTL involves a β-replacement mechanism. In this process, the β-acetoxy group of this compound is substituted by an inorganic sulfur donor, such as sulfide (S²⁻) or bisulfide (HS⁻), yielding L-cysteine and acetate (B1210297) ontosight.airesearchgate.netnih.gov. The reaction proceeds through a series of steps, typically initiated by the formation of a Schiff base between the substrate's amino group and the enzyme's pyridoxal (B1214274) 5′-phosphate (PLP) cofactor. This is followed by the elimination of the acetate group, forming a stable α-aminoacrylate intermediate covalently linked to PLP. Subsequently, the sulfur nucleophile attacks the β-carbon of this intermediate, and after protonation, L-cysteine is released ustc.edu.cnresearchgate.netnih.govacs.orgvirginia.edu.
Pyridoxal 5′-Phosphate (PLP) Dependence and Catalytic Role
OASTL is a pyridoxal 5′-phosphate (PLP)-dependent enzyme, meaning PLP is an essential cofactor for its catalytic activity ontosight.aiustc.edu.cnnih.govcropj.combiorxiv.orgresearchgate.net. PLP, a derivative of vitamin B6, acts as an electron sink and is crucial for stabilizing reaction intermediates biorxiv.orgresearchgate.netcaldic.com. In the resting state of the enzyme, PLP forms an internal Schiff base with a conserved lysine (B10760008) residue within the active site ustc.edu.cnresearchgate.netnih.govvirginia.edu. Upon substrate binding, this internal Schiff base is converted to an external Schiff base with the amino group of this compound, initiating the catalytic cycle ustc.edu.cnacs.orgvirginia.edu. The PLP cofactor is essential for facilitating the β-elimination of the acetate group and the subsequent nucleophilic attack by sulfide nih.govcropj.comnih.govresearchgate.net.
Kinetic Mechanisms of OASTL/OASS
Studies on various OASTL enzymes, particularly from Salmonella typhimurium, have revealed a characteristic ping-pong kinetic mechanism researchgate.netnih.govacs.orgnih.gov. This mechanism involves a sequence of independent partial reactions where substrates bind and products are released without the formation of a ternary complex. Specifically, OASTL typically exhibits a ping-pong Bi Bi mechanism. In the first half-reaction, this compound binds, undergoes Schiff base formation, and eliminates acetate to form the α-aminoacrylate intermediate. In the second half-reaction, sulfide attacks this intermediate, leading to the formation of cysteine ustc.edu.cnnih.govacs.orgnih.gov. Product inhibition studies, such as inhibition by acetate, further corroborate this ping-pong mechanism nih.gov. Some OASTL isoforms, like the one from Methanosarcina thermophila, have shown positive cooperativity and substrate inhibition with this compound nih.gov.
Allosteric Regulation and Cooperativity of OASTL/OASS
The activity of OASTL can be subject to regulation. In some organisms, OASTL forms a cysteine synthase complex (CSC) with SAT. Under sulfur-sufficient conditions, this complex formation can lead to increased SAT activity and decreased OASS activity, resulting in the accumulation of OAS nih.govnih.govoup.com. Conversely, under low sulfur conditions, OAS accumulates, promoting the dissociation of the CSC, which down-regulates SAT and up-regulates sulfur assimilation genes nih.govnih.gov. Some OASTL enzymes have also been found to be inhibited by their product, cysteine, or its oxidized form, cystine ustc.edu.cnvirginia.edu. For instance, cystine can act as a competitive inhibitor by occupying the substrate OAS binding site ustc.edu.cn.
Subcellular Localization of OASTL Isoforms and Functional Implications
In plants, OASTL isoforms are found in multiple cellular compartments, including the cytosol, plastids, and mitochondria oup.comnih.govoup.comnih.govnih.govsxu.edu.cn. This compartmentalization suggests distinct functional roles for each isoform. For example, in Arabidopsis thaliana, major isoforms are localized in the cytosol (OAS-TL A1), plastids (OAS-TL B), and mitochondria (OAS-TL C) oup.com. The cytosolic isoform (OAS-TL A1, also known as OLD3) is often the major contributor to total OASTL activity in leaves massey.ac.nzresearchgate.net. The presence of OASTL in these different compartments is thought to be necessary for localized cysteine production, supporting protein synthesis or other metabolic needs within those organelles oup.comnih.gov. For instance, while sulfate (B86663) reduction primarily occurs in plastids, the generated sulfide can diffuse to other compartments for cysteine synthesis nih.gov. The subcellular localization of OASTL proteins has been shown to be more critical for efficient cysteine synthesis than the total cellular activity oup.com.
Isozyme-Specific Substrate Utilization (Sulfide vs. Thiosulfate)
While sulfide (S²⁻) is the primary sulfur donor for OASTL in most organisms, some OASTL isoforms or related enzymes can utilize other sulfur sources. For example, in bacteria, certain OASS isoforms (like OASS-B/CysM) are known to use thiosulfate (B1220275) in addition to sulfide biorxiv.org. However, research on plant OASTLs predominantly highlights their role with sulfide as the substrate. Studies on Neisseria gonorrhoeae and Staphylococcus aureus CysK enzymes, which are OASS homologs, indicated that they exclusively utilize sodium sulfide for cysteine synthesis, despite lacking a sulfate reduction pathway to generate sulfide biorxiv.org. Kinetic studies on Leucaena leucocephala chloroplastic OASTL (Ch-OASTL) showed specific kinetic parameters for both OAS and Na₂S u-ryukyu.ac.jpnih.gov.
Cysteine Synthase Complex (CSC) Formation and Regulation
The synthesis of L-cysteine in plants and bacteria involves two key enzymes: Serine Acetyltransferase (SAT) and this compound (thiol) lyase (OASTL), also known as this compound sulfhydrylase (OASS) or cysteine synthase. SAT catalyzes the acetylation of L-serine using acetyl-CoA to produce this compound (OAS) nih.govoup.com. Subsequently, OASTL converts OAS to L-cysteine in the presence of sulfide nih.govoup.com. These two enzymes reversibly associate to form a multi-enzyme complex known as the Cysteine Synthase Complex (CSC) oup.comnih.govmdpi.comfrontiersin.orgmdpi.comnih.govnih.govresearchgate.net.
The formation of the CSC is a crucial regulatory mechanism in cysteine biosynthesis. In plants, the CSC typically comprises a SAT hexamer and OASTL dimers, though specific stoichiometries can vary, with the soybean CSC described as a SAT trimer associated with three OASS dimers, resulting in a complex with a molecular mass of approximately 330,000 Da nih.govmdpi.com. The interaction is mediated by the insertion of the C-terminal tail of SAT into the active site of OASTL, which stabilizes the complex mdpi.commdpi.comescholarship.org. This association leads to a unique regulatory dynamic: within the CSC, SAT is generally activated or stabilized, while OASTL becomes catalytically inactivated frontiersin.orgnih.gov. Free OASTL, however, retains its full catalytic activity frontiersin.org. The detailed molecular basis governing the precise formation of the CSC remains an active area of research nih.gov.
The CSC plays a significant role in regulating cellular cysteine concentrations and, consequently, thiol metabolism, acting as a sensor and modulator of sulfur availability nih.govfrontiersin.orgnih.gov. Contrary to the common function of multi-enzyme complexes, the CSC does not primarily facilitate metabolic channeling of OAS; instead, OAS is released from the complex to be acted upon by free OASTL oup.comnih.govfrontiersin.orgnih.gov. This complex formation is vital for maintaining intracellular cysteine levels, particularly during periods of high demand nih.gov.
The CSC's dynamic assembly and dissociation are sensitive to cellular metabolite levels. Under conditions of sufficient sulfur, OASTL efficiently converts OAS to cysteine. However, when sulfur is limited, sulfide availability decreases, limiting cysteine production and leading to an accumulation of OAS nih.gov. This increase in OAS triggers the dissociation of the CSC nih.govfrontiersin.orgmdpi.comnih.govescholarship.org. Dissociation results in a reduction of SAT activity because the free SAT enzyme is more susceptible to feedback inhibition by cysteine, the end product of the pathway nih.govnih.gov. This mechanism allows the cell to adjust cysteine synthesis in response to nutrient availability and metabolic signals nih.govresearchgate.net.
Several factors modulate the stability and activity of the CSC:
This compound (OAS): High concentrations of OAS promote the dissociation of the CSC nih.govfrontiersin.orgmdpi.comnih.govescholarship.org. While OAS dissociation is necessary for OASTL re-activation, higher levels are required to maximally stimulate its activity escholarship.org.
Sulfide: The presence of sulfide stabilizes the CSC, favoring its formation mdpi.comfrontiersin.orgmdpi.comnih.gov.
Cysteine: Cysteine acts as a feedback inhibitor of SAT. It inhibits free SAT with a Ki of 2 μM, whereas its inhibitory effect on the CSC is less pronounced, with a Ki of 70 μM nih.gov.
Inhibitors: Specific inhibitors targeting the OASTL active site can interfere with CSC complex formation, demonstrating the sensitivity of the interaction to active site binding mdpi.comresearchgate.net.
Table 1: Modulators of Cysteine Synthase Complex (CSC) Stability and Activity
| Modulator | Effect on CSC Stability | Effect on Enzyme Activity |
| This compound (OAS) | Promotes dissociation | Dissociation leads to OASTL re-activation; high OAS levels needed for maximal activity |
| Sulfide | Stabilizes | Facilitates CSC formation, indirectly supporting OAS production |
| Cysteine | No direct effect noted | Inhibits SAT (Ki = 2 μM) and CSC-associated SAT (Ki = 70 μM) via feedback inhibition |
Diversified Enzymatic Activities of OASTL Family Proteins
Beyond their primary role in cysteine biosynthesis, members of the OASTL family exhibit a range of other enzymatic activities, reflecting their functional diversification.
Some OASTL family proteins possess β-cyanoalanine synthase (CAS) activity sxu.edu.cnscispace.com. This activity involves the condensation of cyanide (HCN) with cysteine to produce β-cyanoalanine and hydrogen sulfide (H₂S) sxu.edu.cnscispace.comnih.govfrontiersin.orgmdpi.com. The CAS function is primarily associated with the detoxification of cyanide, particularly within plant mitochondria sxu.edu.cnscispace.comnih.govmdpi.com. For instance, the Arabidopsis protein CYS-C1 is an OASTL homolog that functions as a β-cyanoalanine synthase nih.govmdpi.com. While some OASTLs can exhibit both OAS-TL and CAS activities in vitro, their physiological roles may be more specialized scispace.com.
Another significant enzymatic activity observed in the OASTL family is L-cysteine desulfhydrase (DES) activity sxu.edu.cnnih.govfrontiersin.orgmdpi.comnih.gov. This function catalyzes the breakdown of L-cysteine, yielding alanine, ammonia, and hydrogen sulfide (H₂S) sxu.edu.cnnih.govfrontiersin.orgmdpi.comnih.gov. The DES activity is a crucial source of endogenous H₂S in plants, contributing to cysteine homeostasis and participating in signaling pathways frontiersin.orgmdpi.comnih.gov. The Arabidopsis protein CS-LIKE, also designated DES1, is a notable example of an OASTL with prominent L-cysteine desulfhydrase activity, playing a role in regulating cysteine levels nih.govfrontiersin.orgnih.gov. In some instances, the OASTL reaction itself is considered a side reaction of the DES catalytic activity nih.gov.
Table 2: Diversified Enzymatic Activities of OASTL Family Proteins
| Enzymatic Activity | Substrates | Products | Primary Role/Context | Example Protein(s) |
| This compound (thiol) lyase | This compound (OAS), Sulfide | L-cysteine | Cysteine biosynthesis | OAS-TL-A, OAS-TL-B, OAS-TL-C (Arabidopsis) |
| β-Cyanoalanine Synthase | Cysteine, Cyanide (HCN) | β-Cyanoalanine, Hydrogen sulfide (H₂S) | Cyanide detoxification (primarily in mitochondria) | CYS-C1 (Arabidopsis) |
| L-Cysteine Desulfhydrase | L-cysteine | Alanine, Ammonia, Hydrogen sulfide (H₂S) | Cysteine homeostasis, H₂S production | DES1/CS-LIKE (Arabidopsis), SlOAS4, SlOAS2 (Tomato) |
Compound List:
this compound (OAS)
Serine Acetyltransferase (SAT)
this compound (thiol) lyase (OASTL)
this compound sulfhydrylase (OASS)
Cysteine Synthase Complex (CSC)
L-cysteine
Sulfide
Acetyl-CoA
Alanine
Hydrogen sulfide (H₂S)
β-cyanoalanine
Cyanide (HCN)
N-acetylserine (NAS)
S-sulfocysteine
S-Sulfocysteine Synthase Activity
S-sulfocysteine synthase (SSCS) is an enzyme that catalyzes the synthesis of S-sulfocysteine. This activity is distinct from the primary role of this compound(thiol)lyase (OASTL), although some enzymes, particularly in bacteria, can exhibit both activities or be classified under broader this compound sulfhydrylase (OASS) nomenclature. The canonical reaction catalyzed by S-sulfocysteine synthase involves this compound and thiosulfate as substrates, yielding S-sulfocysteine, acetate, and a proton.
The reaction can be represented as: O-acetyl-L-serine + thiosulfate → S-sulfo-L-cysteine + acetate + H⁺ uniprot.org
In Arabidopsis thaliana, the CS26 protein has been identified as a specific S-sulfocysteine synthase, demonstrating this activity while lacking this compound(thiol)lyase activity uniprot.orgnih.govoup.com. In contrast, bacterial systems, such as Salmonella typhimurium, possess isoenzymes where one form (Cysteine synthase B, encoded by cysM) can catalyze S-sulfocysteine synthesis from this compound and thiosulfate, in addition to cysteine synthesis from this compound and sulfide asm.orggoogle.comnih.gov.
Research has elucidated the kinetic properties of S-sulfocysteine synthase from various sources, providing insights into its substrate affinity and optimal reaction conditions. For instance, the Arabidopsis CS26 enzyme exhibits Michaelis constants (Km) for this compound and thiosulfate of 0.46 mM and 0.93 mM, respectively uniprot.orgnih.gov. The maximum velocity (Vmax) for this enzyme towards thiosulfate was reported as 20.7 mmol/min/mg uniprot.org. Optimal activity for Arabidopsis CS26 is observed within a pH range of 8-9 and at a temperature of 30°C uniprot.orgnih.gov. Amino-oxyacetate, an inhibitor of pyridoxal-5'-phosphate-dependent enzymes, caused a 76% inhibition of SSCS activity at 10 mM nih.gov.
Studies on Salmonella typhimurium's S-sulfocysteine synthase (identified as Cysteine synthase B) have also provided kinetic data, reporting Km values for this compound and thiosulfate as 9.0 mM and 2.7 mM, respectively, with a Vmax of 313 U/mg of protein asm.org. When utilizing sulfide as a substrate, the Km values for this compound and sulfide were 7.1 mM and 3.6 mM, respectively, with a Vmax of 277 U/mg of protein asm.org.
The functional significance of S-sulfocysteine synthase activity is particularly noted in chloroplasts, where it is implicated in light-dependent redox regulation and photosynthetic performance uniprot.orgnih.govoup.comtandfonline.comresearchgate.net. Under conditions of excess light, the accumulation of thiosulfate can occur as a consequence of reactive oxygen species (ROS) impacting sulfur metabolism. S-sulfocysteine synthase can convert this thiosulfate into S-sulfocysteine, potentially acting as a signaling molecule or a protective mechanism against oxidative stress within the chloroplast thylakoid lumen tandfonline.comresearchgate.net.
Comparative Kinetic Parameters of S-Sulfocysteine Synthase Activity
The following table summarizes key kinetic parameters for S-sulfocysteine synthase activity from different organisms, highlighting the enzyme's affinity for this compound and thiosulfate.
| Enzyme/Organism | Substrate 1 (OAS) | Substrate 2 (Thiosulfate) | Km (OAS) | Km (Thiosulfate) | Vmax (Units) | Optimum pH | Optimum Temp (°C) |
| Salmonella typhimurium (CysB) | O-acetyl-L-serine | Thiosulfate | 9.0 mM | 2.7 mM | 313 U/mg protein | Not specified | Not specified |
| Arabidopsis thaliana (CS26) | O-acetyl-L-serine | Thiosulfate | 0.46 mM | 0.93 mM | 20.7 mmol/min/mg | 8-9 | 30 |
Note: Units for Vmax may vary between studies. U refers to enzyme units, typically defined as micromoles of substrate converted per minute.
Compound List
this compound (OAS)
S-sulfocysteine
Thiosulfate
Acetate
Pyridoxal phosphate (B84403) (PLP)
Sulfide
L-cysteine
Serine
Acetyl-CoA
Hydrogen sulfide (H₂S)
Reactive oxygen species (ROS)
this compound(thiol)lyase (OASTL)
Serine acetyltransferase (SAT)
Cysteine synthase B
CS26 (Arabidopsis thaliana protein)
OAS-B (Arabidopsis thaliana protein)
Methanethiol
S-methylcysteine
O Acetylserine As a Signaling Molecule
The Role of O-Acetylserine in Sulfur Metabolism Regulation
The regulation of sulfur uptake and assimilation is a finely tuned process in plants, ensuring an adequate supply of this essential nutrient while preventing its accumulation to toxic levels. This compound plays a central role in this regulatory network, acting as a key indicator of the plant's sulfur status.
This compound Accumulation Under Sulfur Deprivation
When plants experience sulfur deficiency, the synthesis of cysteine is hampered due to the limited availability of sulfide (B99878). frontiersin.org This bottleneck leads to an accumulation of this compound, the immediate precursor of cysteine. uni-koeln.deuni-koeln.de The rising levels of OAS serve as a distinct metabolic signal, indicating a deficit in sulfur supply. uni-koeln.de This accumulation is a hallmark of sulfur-starved plants and triggers a cascade of responses aimed at enhancing sulfur uptake and assimilation. uni-koeln.deoup.com
Induction of this compound Cluster Genes
Table 1: Core this compound (OAS) Cluster Genes in Arabidopsis thaliana
| Gene | Encoded Protein/Function | Role in Sulfur Metabolism and Plant Response |
| APR3 | Adenosine 5'-phosphosulfate (APS) reductase 3 | Catalyzes a key step in the sulfate (B86663) reduction pathway. uni-koeln.defrontiersin.org |
| SDI1 | SULFUR DEFICIENCY-INDUCED 1 | A repressor of glucosinolate biosynthesis, redirecting sulfur to primary metabolism under deficiency. uni-koeln.defrontiersin.org Interacts with MYB transcription factors. uni-koeln.defrontiersin.org |
| SDI2 | SULFUR DEFICIENCY-INDUCED 2 | Shares high similarity with SDI1 and is also involved in regulating glucosinolate synthesis. uni-koeln.de |
| LSU1 | LOW SULFUR UPREGULATED 1 | Acts as a hub in response to various abiotic and biotic stresses, including sulfur deficiency. uni-koeln.defrontiersin.org |
| SHM7 | SERINE HYDROXYMETHYLTRANSFERASE 7 | Involved in one-carbon metabolism and has been linked to the regulation of S-adenosylmethionine biosynthesis and DNA methylation in response to sulfur status. uni-koeln.defrontiersin.org |
| GGCT2;1 | GAMMA-GLUTAMYL CYCLOTRANSFERASE 2;1 | Participates in the recycling of glutathione (B108866), a key antioxidant and sulfur-containing compound. uni-koeln.de |
Molecular Mechanisms of this compound-Mediated Signaling
The signaling function of this compound is executed through complex molecular mechanisms that primarily involve the regulation of gene expression at the transcriptional level. This regulation is orchestrated by a network of transcription factors that respond to changes in OAS concentrations.
Transcriptional Regulation by this compound
This compound acts as a positive regulator for the expression of genes involved in cysteine biosynthesis and sulfur utilization. uni-koeln.denih.gov The accumulation of OAS triggers a transcriptional reprogramming that leads to an enhanced capacity for sulfate uptake and assimilation. frontiersin.org This is achieved through the activation of specific transcription factors that bind to the promoter regions of target genes, including those within the OAS cluster. While the precise mechanism of how OAS is sensed and transduced into a transcriptional signal is still under investigation, it is clear that it plays a direct role in modulating gene expression. nih.gov
Involvement of Specific Transcription Factors (e.g., EIL3/SLIM1, RVE1, RVE8)
Several transcription factors have been identified as key players in mediating the OAS signal.
EIL3/SLIM1 (ETHYLENE INSENSITIVE3-LIKE 3/SULFUR LIMITATION 1): This transcription factor is a central regulator of the sulfur deficiency response in Arabidopsis. oup.comnih.govnih.gov SLIM1 is essential for the induction of a large number of sulfur-responsive genes, including many within the OAS cluster, in response to sulfur limitation. oup.comnih.govnih.gov Although SLIM1 itself is not transcriptionally regulated by sulfur status, its activity is crucial for mediating the OAS signal. nih.gov It is considered the main regulator of the OAS cluster genes. uni-koeln.deoup.com
RVE1 and RVE8 (REVEILLE 1 and 8): These Myb-like transcription factors are known components of the plant's circadian clock. uni-koeln.deoup.comnih.govnih.gov Research has revealed their involvement in the transcriptional activation of the OAS cluster genes. uni-koeln.deoup.com Their function in this context appears to be more dependent on the specific conditions compared to the primary role of SLIM1. uni-koeln.deoup.com The involvement of RVE1 and RVE8 suggests a link between sulfur metabolism and the circadian rhythm, allowing plants to anticipate and respond to diurnal changes in nutrient availability and metabolic demands. uni-koeln.deoup.com
Table 2: Key Transcription Factors in this compound Signaling
| Transcription Factor | Family | Primary Function | Role in OAS Signaling |
| EIL3/SLIM1 | EIN3-like (EIL) | Central regulator of sulfur deficiency response. oup.comnih.govnih.gov | Main activator of OAS cluster gene expression. uni-koeln.deoup.com |
| RVE1 | Myb-like | Component of the circadian clock. frontiersin.org | Context-dependent transcriptional activation of OAS cluster genes. uni-koeln.deoup.com |
| RVE8 | Myb-like | Component of the circadian clock. nih.govnih.gov | Context-dependent transcriptional activation of OAS cluster genes. uni-koeln.deoup.com |
Co-expression Networks and Downstream Gene Regulation
The OAS cluster genes are part of a broader co-expression network, indicating a coordinated regulation of various metabolic pathways in response to the OAS signal. oup.comnih.gov Analysis of these networks has revealed connections between sulfur metabolism and other essential processes such as carbon and nitrogen metabolism, as well as stress responses. nih.govncn.gov.pl The proteins encoded by the OAS cluster genes, such as SDI1 and LSU1, can act as "multiplicators" of the OAS signal by interacting with other proteins and modulating the expression of downstream genes. nih.govncn.gov.pl This intricate network allows for a comprehensive and integrated response to changes in sulfur availability, ensuring metabolic homeostasis and promoting plant resilience. nih.gov
Coordination with Carbon and Nitrogen Assimilation Pathways
This compound (OAS) occupies a pivotal position in plant metabolism, acting as a crucial link between the assimilation pathways of carbon (C), nitrogen (N), and sulfur (S). ncn.gov.pl The synthesis of cysteine, for which OAS is the direct precursor, represents the merging point of these three fundamental metabolic routes. nih.gov This integration ensures that the synthesis of sulfur-containing amino acids is closely coordinated with the availability of carbon skeletons and nitrogen.
The carbon backbone required for all amino acids is supplied by the carbon reduction reactions of photosynthesis. nih.gov Specifically, the amino acid serine, the precursor to OAS, derives its carbon skeleton from intermediates of glycolysis, such as 3-phosphoglycerate, and photorespiration, like 2-phosphoglycolate. frontiersin.org Nitrogen, primarily taken up from the soil as nitrate, is reduced to ammonium (B1175870) and incorporated into amino acids, including serine. nih.gov The synthesis of OAS is then catalyzed by the enzyme serine acetyltransferase (SAT), which facilitates the acetylation of serine using acetyl-CoA. frontiersin.orgnih.gov The final step in this convergence is the incorporation of reduced sulfur (sulfide) into OAS by the enzyme this compound (thiol) lyase (OAS-TL) to produce cysteine. nih.govuni-koeln.de
This intricate connection highlights a sophisticated regulatory network. The availability of carbon and nitrogen, channeled into the synthesis of serine, directly influences the potential for OAS production. Consequently, the rate of cysteine synthesis is not only dependent on the sulfur assimilation pathway but is also tightly regulated by the outputs of carbon and nitrogen metabolism. nih.govtandfonline.com Gene Ontology (GO) enrichment analysis of genes co-expressed with the OAS cluster has revealed an enrichment of biological processes related to carbon and nitrogen metabolism, further supporting the functional relationship and the need for coordinated regulation between these pathways. nih.gov
| Pathway | Key Metabolite/Precursor | Enzyme | Contribution to Cysteine Synthesis |
| Carbon Assimilation (Photosynthesis/Glycolysis) | 3-Phosphoglycerate | - | Provides the carbon skeleton for serine. frontiersin.org |
| Nitrogen Assimilation | Serine | Serine Acetyltransferase (SAT) | Provides the amino group and carbon backbone for this compound. nih.govfrontiersin.org |
| Sulfur Assimilation | Sulfide | This compound (thiol) lyase (OAS-TL) | Provides the reduced sulfur for incorporation into this compound. nih.gov |
| Converged Pathway | This compound | This compound (thiol) lyase (OAS-TL) | Acts as the immediate precursor for cysteine, integrating C, N, and S. nih.govuni-koeln.de |
This compound as a Long-Term Signal in Plant Growth and Development
The OAS cluster includes genes involved in sulfur metabolism, redox signaling, and responses to various stresses. nih.govresearchgate.net The consistent co-expression of these genes across numerous conditions implies a functional relationship and a need for coordinated regulation to manage plant growth and environmental responses. nih.gov
Key transcription factors have been identified as essential for the transcriptional activation of the OAS cluster genes. uni-koeln.deuni-koeln.de Among these, SULFUR LIMITATION 1 (SLIM1) has been identified as a main regulator. uni-koeln.deuni-koeln.de Additionally, the circadian clock-related transcription factors REVEILLE 1 (RVE1) and REVEILLE 8 (RVE8) play a context-dependent role in activating these genes, establishing a connection between sulfur metabolism and the plant's internal clock. uni-koeln.deuni-koeln.de The involvement of these transcription factors points to a robust mechanism for long-term gene regulation in response to OAS signals.
Research using transgenic plants has provided further evidence for OAS as a signaling molecule. Conditional induction of a serine-O-acetyltransferase gene led to a specific increase in OAS levels, which in turn altered the transcriptome, confirming that OAS can trigger changes in gene expression. researchgate.net This signaling function allows plants to not only respond to nutrient availability but also to anticipate and adapt to changing environmental conditions, thereby playing a crucial role in long-term growth and developmental processes. uni-koeln.deuni-koeln.de
| OAS Cluster Gene | Function/Role | Research Findings |
| SULFUR DEFICIENCY INDUCED 1 (SDI1) | Involved in sulfur metabolism; acts as a multiplier of the OAS signal. ncn.gov.plnih.gov | Expression is highly correlated with OAS levels. researchgate.net |
| LOW SULFUR INDUCED 1 (LSU1) | Involved in sulfur metabolism; acts as a multiplier of the OAS signal. ncn.gov.plnih.gov | Expression is highly correlated with OAS levels. researchgate.net |
| SERINE HYDROXYMETHYLTRANSFERASE 7 (SHM7/MSA1) | Regulatory function under sulfur deprivation; involved in epigenetic modifications. nih.gov | Strongly induced by OAS accumulation. nih.gov Loss-of-function mutants show altered DNA methylation. nih.gov |
| GAMMA-GLUTAMYLCYCLOTRANSFERASE 2;1 (GGCT2;1) | Involved in glutathione recycling. researchgate.net | Sharply increases upon sulfur deprivation and when OAS accumulates. nih.govresearchgate.net |
| ADENOSINE-5'-PHOSPHOSULFATE REDUCTASE 3 (APR3) | Involved in the sulfate assimilation pathway. nih.gov | Expression is highly correlated with OAS levels. researchgate.net |
| ChaC-like protein | Function related to sulfur metabolism. researchgate.net | Expression is highly correlated with OAS levels. researchgate.net |
Comparative Biology and Organismal Contexts of O Acetylserine Metabolism
O-Acetylserine in Plant Systems
In plants, this compound is a key metabolite in the assimilation of inorganic sulfur into organic compounds. It is synthesized from serine and acetyl-CoA by the enzyme serine acetyltransferase (SAT), and subsequently converted to cysteine by this compound (thiol)-lyase (OASTL) frontiersin.orgglpbio.comwikipedia.orgcsic.esoup.comfrontiersin.org. This two-step process forms the cysteine synthase complex (CSC), which is central to regulating sulfur metabolism frontiersin.orgcsic.esoup.comfrontiersin.orgmdpi.comresearchgate.netunesp.brnih.govoup.com. OAS has also been identified as a signaling molecule, accumulating under conditions of sulfur deficiency and inducing the expression of genes involved in sulfur assimilation frontiersin.orgglpbio.comnih.govuni-koeln.deresearchgate.net.
Contribution to Specialized Metabolite Biosynthesis (e.g., Glucosinolates, Flavor Precursors)
This compound is a precursor for the biosynthesis of various specialized metabolites in plants. It is involved in the synthesis of glucosinolates (GSLs), important defense compounds in Brassicaceae species. Sulfur deficiency-induced (SDI) genes, such as SDI1 and SDI2, interact with transcription factors like MYB28 to repress glucosinolate biosynthesis, redirecting sulfate (B86663) towards primary metabolites under low-sulfur conditions nih.gov.
OAS also plays a role in the formation of flavor precursors in plants of the Allium genus, such as onions and garlic. These precursors are typically S-alk(en)yl cysteine sulphoxides (CSOs), which are converted into volatile sulfur compounds responsible for the characteristic flavors and odors. The synthesis of these CSOs can involve the thiolation of cysteine or directly utilize OAS as a precursor, depending on the plant's physiological state oup.comnih.govoup.comcapes.gov.brresearchgate.net.
Responses to Environmental Factors and Stress Conditions (e.g., Oxidative Stress, Arsenic Toxicity)
This compound accumulation is observed under various stress conditions, including sulfur deprivation, exposure to darkness, and the presence of reactive oxygen species (ROS) or methyl-jasmonate researchgate.netnih.govuni-koeln.demdpi.com. Oxidative stress, often mediated by ROS, can lead to increased OAS levels, correlating with the activation of sulfur metabolism nih.govmdpi.com. OAS has been recognized as a signaling molecule that helps coordinate carbon, nitrogen, and sulfur pathways in response to diverse stresses uni-koeln.de.
The enzyme this compound (thiol) lyase (OASTL) is crucial for plant tolerance to various biotic and abiotic stresses, with its overexpression often enhancing stress resistance researchgate.net. For instance, OASTL-A1 in rice is induced by arsenic exposure and contributes to arsenic detoxification by supporting the synthesis of non-protein thiols in roots nih.govdntb.gov.ua. Arsenic toxicity itself can impact OASTL activity, potentially leading to its downregulation in sensitive plants nih.gov. Salicylic acid (SA) treatment has been shown to upregulate sulfur assimilation enzymes, including ATP sulfurylase (ATP-S) and OASTL, thereby mitigating arsenic-induced toxicity and enhancing plant resilience mdpi.com.
Furthermore, sulfate availability influences abscisic acid (ABA) signaling, which is critical for stress adaptation. Sulfur deficiency can lead to reduced ABA levels, consequently diminishing a plant's tolerance to abiotic stresses mdpi.com.
Natural Variation in this compound Metabolism and its Phenotypic Effects
Natural variation in plant ionomes, including sulfur content, is influenced by genetic factors. Genes encoding this compound (thiol) lyase, such as OASC in Arabidopsis thaliana, have been identified as contributing to variations in sulfate levels among different accessions mdpi.comnih.gov. A specific single nucleotide polymorphism (SNP) in the OASC gene, resulting in an arginine-to-lysine substitution at position 81, has been linked to reduced OASC activity and consequently lower sulfate content in Arabidopsis accessions mdpi.comnih.gov.
Quantitative trait loci (QTL) mapping has also revealed genes associated with salt tolerance, including this compound (thiol) lyase (Os12g0625000) in rice mdpi.com. Additionally, the transcription factor HY5 plays a role in regulating plant sulfate assimilation and APR gene expression, with its interaction with OAS being important for this regulation researchgate.net.
Table 1: Subcellular Localization of this compound (Thiol)-Lyase (OASTL) Isoforms in Plants
| Subcellular Compartment | Isoform Designation |
| Cytosol | OAS-A1 |
| Plastids | OAS-B |
| Mitochondria | OAS-C |
This compound in Bacterial Systems
In bacteria, this compound is a fundamental intermediate in the canonical cysteine biosynthetic pathway. It is formed from serine and acetyl-CoA, catalyzed by serine acetyltransferase (SAT). Subsequently, this compound (thiol)-lyase (OASTL) incorporates sulfide (B99878) into OAS to produce cysteine frontiersin.orgwikipedia.orgfrontiersin.orgresearchgate.net.
Cysteine Biosynthesis Pathway in Pathogenic and Non-Pathogenic Bacteria
The synthesis of cysteine in bacteria proceeds via the formation of this compound (OAS) from serine and acetyl-CoA, catalyzed by serine acetyltransferase (SAT) frontiersin.orgwikipedia.orgfrontiersin.orgresearchgate.net. The enzyme this compound (thiol)-lyase (OASTL) then catalyzes the reaction between OAS and sulfide to yield cysteine frontiersin.orgwikipedia.orgfrontiersin.orgresearchgate.net. In some bacteria, such as Salmonella enterica, N,O-diacetylserine, derived from OAS, is thought to function as a signaling molecule for the cysteine regulon, which is regulated by the LysR-type transcriptional regulator CysB frontiersin.orgresearchgate.net. OAS itself is recognized as a signaling molecule in bacteria, positively regulating the expression of genes involved in cysteine biosynthesis and sulfur utilization frontiersin.orgresearchgate.net.
Table 2: Key Genes in the this compound (OAS) Cluster and Associated Functions in Plants
| Gene Name (Example) | Associated Function | Reference(s) |
| SDI1 (Sulfur-Deficiency-Induced 1) | Repressor of glucosinolate biosynthesis; interacts with MYB28 to channel sulfate towards primary metabolites under sulfur deficiency. | nih.gov |
| SDI2 (Sulfur-Deficiency-Induced 2) | Similar function to SDI1 in repressing glucosinolate biosynthesis. | nih.gov |
| LSU1 (Low-Sulfur-Induced 1) | Part of the OAS cluster; potentially involved in signaling and coordination of carbon, nitrogen, and sulfur pathways; network hub for abiotic stress responses. | uni-koeln.deresearchgate.net |
| SERAT2;2 | Serine acetyltransferase isoform; plays a major role in the induction of OAS cluster genes and OAS accumulation. | researchgate.netuni-koeln.de |
| OASC | Mitochondrial this compound thiollyase; natural variation linked to sulfate content due to SNPs. | mdpi.comnih.gov |
Table 3: Specialized Metabolites Synthesized Using this compound in Plants
| Metabolite Class | Specific Examples | Role | Reference(s) |
| Glucosinolates (GSLs) | Various GSLs found in Brassicaceae. | Defense compounds. | nih.gov |
| Flavor Precursors (Allium) | S-methyl cysteine sulphoxide (methiin), S-allyl cysteine sulphoxide (alliin), S-trans-prop-1-enyl cysteine sulphoxide (isoalliin), S-propyl cysteine sulphoxide (propiin) | Precursors to volatile sulfur compounds responsible for characteristic flavors. | oup.comnih.govoup.comcapes.gov.brresearchgate.net |
Table 4: this compound (Thiol)-Lyase (OASTL) in Plant Stress Responses
| Gene/Protein | Organism | Stress Condition | Role | Reference(s) |
| OASTL | General Plant | Abiotic/Biotic Stress | Enhances plant tolerance; overexpression increases stress resistance. | researchgate.net |
| OASTL-A1 | Rice (Oryza sativa) | Arsenic (As) Exposure | Induced by As; plays a role in As detoxification through non-protein thiol biosynthesis in roots. | nih.govdntb.gov.ua |
| OASC | Arabidopsis thaliana | Salt Stress | Gene variants linked to salt tolerance; protein confers salt tolerance to yeast. | mdpi.com |
| OASTL | Brassica napus | Arsenic (As) Stress | SA treatment upregulates OASTL activity, contributing to As tolerance and reduced oxidative burden. | mdpi.com |
| OAS-A1/OLD3 | Arabidopsis thaliana | Cadmium (Cd) Stress | Cytosolic OAS-TL involved in maintaining sulfur/thiol levels and resistance to Cd stress; mutations lead to increased Cd sensitivity. | nih.gov |
Compound List
this compound (OAS)
Serine (Ser)
Acetyl-CoA
Sulfide
Cysteine (Cys)
S-adenosylmethionine (AdoMet)
Homocysteine (Hcy)
Glutathione (B108866) (GSH)
Methionine (Met)
Sulfate
Sulfite
Adenosine 5′-phosphosulfate (APS)
3′-phosphoadenylylsulfate (PAPS)
N-acetylserine (NAS)
Glutamate
Aspartate
Asparagine
Threonine
Proline
Glycine betaine (B1666868) (GB)
Cyanide
β-cyanoalanine
Salicylic acid (SA)
Hydrogen peroxide (H2O2)
Superoxide (O2•−)
Metallothionein
Phytochelatins (PCs)
Triazole herbicides
Zeatin
6-benzylaminopurine (B1666704)
Pyruvate
Ammonia
Thiosulphinate
S-benzyl cysteine sulphoxide
S-methyl cysteine sulphoxide (MCSO, methiin)
S-allyl cysteine sulphoxide (ACSO, alliin)
S-trans-prop-1-enyl cysteine sulphoxide (PeCSO, isoalliin)
S-propyl cysteine sulphoxide (PCSO, propiin)
Glutathione synthetase 1 (GSH1)
12-oxophytodienoate reductase (OPR)
12-Oxo-phytodienoic acid (OPDA)
Cyclophilin CYP20-3
1-aminocyclopropane-1-carboxylate synthase (ACS)
1-aminocyclopropane-1-carboxylate oxidase (ACO)
Cadmium
Advanced Methodologies and Future Research Trajectories
Systems Biology Approaches in O-Acetylserine Research
Systems biology integrates high-throughput data from various cellular levels to construct a holistic understanding of biological processes. In the context of this compound, these approaches have been pivotal in uncovering its role as a signaling molecule that coordinates sulfur metabolism with broader cellular demands.
Transcriptomic and metabolomic studies have firmly established this compound as a key signaling molecule in the response to sulfur availability, particularly in plants. nih.govfrontiersin.org When plants experience sulfur starvation, sulfate (B86663) levels decrease while OAS concentrations accumulate. researchgate.netnih.gov This accumulation of OAS acts as a signal, triggering a widespread transcriptional response to enhance sulfur uptake and assimilation. nih.govnih.gov
Integrated analyses of the transcriptome and metabolome have identified a specific set of genes, termed the "OAS cluster," whose expression is highly correlated with OAS levels. nih.govuni-koeln.de These analyses, often conducted on model organisms like Arabidopsis thaliana, compare gene expression and metabolite profiles under various conditions, such as sulfur deprivation, diurnal cycles, or shifts from light to dark. nih.govresearchgate.net The results consistently show that OAS accumulation, irrespective of the cause, induces the expression of genes involved in sulfate transport and reduction. researchgate.netnih.govoup.com For instance, inducible overexpression of a serine acetyltransferase (SERAT) gene, which leads to increased OAS production, is sufficient to trigger the expression of these sulfur-responsive genes even under sulfur-sufficient conditions. nih.govresearchgate.net
This systems-level view demonstrates that OAS is more than just a metabolic intermediate; it is a central regulator that helps maintain sulfur homeostasis by signaling the plant's metabolic status to the gene expression machinery. nih.govuni-koeln.de
| Gene Locus (AGI Code) | Gene Name/Abbreviation | Function |
|---|---|---|
| At4g14880 | SULTR1;2 | High-affinity sulfate transporter |
| At3g44460 | LSU1 | LSU-like protein 1, involved in sulfur metabolism |
| At5g24660 | LSU2 | LSU-like protein 2, involved in sulfur metabolism |
| At3g03630 | SDI1 | Sulfur deficiency-induced 1 |
| At5g04590 | SDI2 | Sulfur deficiency-induced 2 |
| At3g51890 | APR3 | APS reductase 3, key enzyme in sulfate reduction |
Co-expression network analysis further refines the understanding of OAS-mediated regulation by identifying genes that exhibit similar expression patterns across a wide range of conditions. Using tools like ATTED-II, researchers have used the core OAS cluster genes as a starting point to build extensive networks of co-expressed genes. nih.gov This approach has revealed that the regulatory influence of OAS extends beyond the core sulfur assimilation pathway. oup.com
The analysis shows that the OAS-responsive network includes genes involved in various other processes, suggesting a role for OAS in coordinating sulfur metabolism with carbon and nitrogen pathways, stress responses, and the synthesis of secondary metabolites like glucosinolates. oup.com These networks are regulated by a hierarchy of transcription factors. The transcription factor SLIM1 (EIL3) has been identified as a master regulator for most genes within the OAS co-expression network, highlighting its central role in mediating the plant's response to sulfur deficiency. nih.govuni-koeln.de Such network analyses provide a powerful framework for identifying new regulatory components and understanding the intricate cross-talk between different metabolic pathways orchestrated by OAS.
Structural and Biophysical Studies of this compound-Related Enzymes
The synthesis and consumption of this compound are catalyzed by two key enzymes: serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS), also known as this compound (thiol) lyase (OAS-TL). Detailed structural and biophysical studies have elucidated their catalytic mechanisms and the regulatory interactions between them.
Serine Acetyltransferase (SAT) catalyzes the formation of OAS from L-serine and acetyl-CoA. nih.govnih.gov Kinetic studies have shown that the enzyme follows an ordered mechanism where acetyl-CoA binds first, followed by L-serine. acs.orgnih.gov The catalytic mechanism involves a general base in the active site, proposed to be a histidine residue, which abstracts a proton from the hydroxyl group of L-serine. acs.orgamanote.com This facilitates a nucleophilic attack on the acetyl-CoA thioester carbonyl, forming a tetrahedral intermediate. acs.orgnih.gov The same residue then acts as a general acid, donating a proton to the coenzyme A thiol as the intermediate collapses to release the products, OAS and CoASH. acs.org In Escherichia coli, His158 and Asp143 have been identified as essential residues forming a catalytic dyad. amanote.comnih.gov
This compound Sulfhydrylase (OASS) catalyzes the β-replacement reaction where the acetyl group of OAS is replaced by sulfide (B99878) to produce L-cysteine. nih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme operates via a Ping-Pong kinetic mechanism. nih.gov The reaction proceeds through the formation of a stable α-aminoacrylate intermediate after the elimination of acetate (B1210297) from OAS. nih.gov Kinetic parameters for OASS isoforms have been determined in various organisms. Studies on Arabidopsis thaliana isoforms revealed very low apparent K_m values for sulfide (3–6 µM), which is significantly lower than previously thought, suggesting the enzyme is highly efficient even at low sulfide concentrations. oup.com
| Enzyme | Organism | Substrate | K_m (µM) | V_max | Reference |
|---|---|---|---|---|---|
| Serine Acetyltransferase (CysE) | Mycobacterium tuberculosis | Acetyl-CoA | 51.3 | 0.0073 mM/min | nih.gov |
| Serine Acetyltransferase (CysE) | Mycobacterium tuberculosis | L-Serine | 26.4 | 0.0073 mM/min | nih.gov |
| This compound Sulfhydrylase (OASS) | Methanosarcina thermophila | Sulfide | 500 | 129 µmol/min/mg | nih.gov |
| OAS-TL A (Cytosolic) | Arabidopsis thaliana | Sulfide | 3-6 | 550-900 µmol/min/mg | oup.com |
| OAS-TL B (Plastidial) | Arabidopsis thaliana | Sulfide | 3-6 | 550-900 µmol/min/mg | oup.com |
| OAS-TL C (Mitochondrial) | Arabidopsis thaliana | Sulfide | 3-6 | 550-900 µmol/min/mg | oup.com |
In both bacteria and plants, SAT and OASS associate to form a bi-enzyme complex known as the cysteine synthase complex (CSC). amanote.comnih.govresearchgate.net This protein-protein interaction is not for metabolic channeling, as OAS freely diffuses from the complex. nih.govacs.org Instead, the complex serves a crucial regulatory function. frontiersin.org When associated in the CSC, SAT activity is enhanced or stabilized, while OASS activity is inhibited. acs.orgportlandpress.com
Structural studies have revealed the basis for this interaction. The flexible C-terminal tail of the SAT protein inserts into the active site of OASS, effectively blocking substrate access and inhibiting its activity. nih.govportlandpress.comthebiogrid.org Crystal structures of the Arabidopsis thaliana OASS bound to a peptide corresponding to the C-terminus of SAT show that the peptide is locked into the active site through hydrogen bonds with key residues like Thr-74, Ser-75, and Gln-147. nih.govthebiogrid.org The formation and dissociation of the CSC are regulated by the cellular concentrations of OAS and sulfide. frontiersin.org High levels of OAS, which signal low sulfur availability, cause the complex to dissociate. This releases active OASS to synthesize cysteine once sulfide becomes available, while the now-free SAT is subject to feedback inhibition by cysteine. nih.govfrontiersin.org
Genetic Engineering and Mutant Analysis for Elucidating this compound Functions
Genetic engineering and the analysis of mutants have been indispensable tools for dissecting the physiological roles of OAS and its associated enzymes in vivo. In Arabidopsis thaliana, a family of genes encodes different isoforms of SAT and OAS-TL that are targeted to distinct subcellular compartments (cytosol, plastids, and mitochondria). nih.govresearchgate.net
The use of T-DNA insertion lines to create knock-out mutants for different OAS-TL isoforms has revealed both redundancy and specificity in their functions. nih.gov For example, single null mutants for the cytosolic (oastlA) or plastidial (oastlB) isoforms, which together account for 95% of total cellular OAS-TL activity, showed no significant growth defects. nih.gov This indicates that cysteine and sulfide are readily exchanged between cellular compartments. However, an oastlAB double mutant, which relies solely on the mitochondrial OAS-TL C, exhibited retarded growth, and the oastlC single mutant also showed growth retardation. nih.gov These findings surprisingly point to a critical, non-redundant role for the mitochondrial isoform in plant development. nih.govresearchgate.net
Conversely, overexpressing SAT genes, such as the E. coli cysE gene in potato, has been used to probe the limits of cysteine synthesis. nih.gov These transgenic plants showed increased levels of cysteine and glutathione (B108866), supporting the model that the production of OAS is often the rate-limiting step in the pathway. nih.govfrontiersin.org Such genetic manipulation studies are crucial for validating models of metabolic regulation and for exploring strategies to enhance the nutritional value of crops by increasing their sulfur-containing amino acid content. frontiersin.org
| Mutant Genotype | Affected Isoform(s) | Remaining OAS-TL Activity (% of Wild-Type) | Observed Phenotype | Reference |
|---|---|---|---|---|
| oastlA | Cytosolic (OAS-TL A) | ~56% | No significant growth defect | nih.gov |
| oastlB | Plastidial (OAS-TL B) | ~46% | No significant growth defect | nih.gov |
| oastlC | Mitochondrial (OAS-TL C) | ~100% (no measurable decrease) | Retarded growth | nih.gov |
| oastlAB (double mutant) | Cytosolic and Plastidial | ~5% | 25% growth retardation | nih.gov |
Computational and Ligand-Based Drug Design Targeting this compound Pathways
The metabolic pathways involving this compound (OAS) are crucial for the biosynthesis of cysteine in many pathogens, but absent in mammals, making the enzymes in this pathway attractive targets for novel antimicrobial agents. nih.gov Computational and ligand-based drug design strategies are being increasingly employed to discover and optimize inhibitors of key enzymes such as serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS). nih.govresearchgate.net
Virtual Screening and Scaffold Hopping:
Virtual screening of large compound libraries has been a fruitful approach for identifying novel inhibitors. For instance, a screening of approximately 150,000 natural compounds from the ZINC database against OASS from Entamoeba histolytica led to the identification of several potential inhibitor molecules. nih.gov Similarly, virtual screening of in-house libraries has been used to identify structurally diverse hit derivatives for Salmonella typhimurium SAT. researchgate.net
Scaffold hopping is another computational technique used to discover new chemical templates for inhibitors. This approach led to the identification of novel fragments, such as 1H-pyrrole-2-carboxylic acid and thiazole-2-carboxylic acid, as promising inhibitors of Salmonella OASS (StOASS). nih.gov These fragments serve as starting points for further chemical modification to improve their affinity and efficacy. nih.gov
Structure-Based Drug Design:
The availability of crystal structures for OASS and SAT from various organisms has significantly advanced structure-based drug design efforts. nih.govresearchgate.net By understanding the three-dimensional structure of the enzyme's active site, researchers can design inhibitors that bind with high affinity and specificity. nih.gov For example, the structure of Haemophilus influenzae OASS-A complexed with the C-terminal pentapeptide of SAT has provided a pharmacophoric template for the design of non-peptidic inhibitors. nih.gov Molecular dynamics simulations and docking analyses are used to predict the binding modes of potential inhibitors and guide their optimization. mdpi.comresearchgate.net
Table 1: Examples of Computationally Identified Inhibitors of this compound Pathway Enzymes
| Target Enzyme | Organism | Inhibitor/Fragment | Design Approach |
| This compound Sulfhydrylase (OASS) | Entamoeba histolytica | Various natural compounds | Virtual Screening |
| This compound Sulfhydrylase (OASS) | Salmonella typhimurium | 1H-pyrrole-2-carboxylic acid | Scaffold Hopping |
| This compound Sulfhydrylase (OASS) | Salmonella typhimurium | Thiazole-2-carboxylic acid | Scaffold Hopping |
| Serine Acetyltransferase (SAT) | Neisseria gonorrhoeae | Hit compound with IC50 of 8.6 µM | Virtual Screening |
| Cysteine Synthase (CysM) | Mycobacterium tuberculosis | Cysteinyl-sulfonamides | Structure-Based Design |
This table is interactive and can be sorted by column.
Elucidating Uncharacterized this compound-Related Genes and Pathways
Research continues to uncover new genes and pathways that are influenced by this compound levels, highlighting its role as a key signaling molecule. A significant finding in this area is the identification of "OAS cluster genes." nih.govnih.govresearchgate.net
Under conditions of sulfur deprivation, this compound accumulates and induces a common set of genes. nih.govnih.govresearchgate.net In Arabidopsis thaliana, this cluster includes genes that are also induced by other stresses leading to OAS accumulation, such as a shift to darkness, or exposure to reactive oxygen species (ROS) and methyl-jasmonate. nih.govnih.govresearchgate.net The use of co-expression network analysis has allowed researchers to describe the downstream functions of these OAS cluster genes and understand the broader effects of the OAS signal on sulfate assimilation and related pathways. nih.govnih.gov
One of the key transcription factors involved in the regulation of these genes is EIL3/SLIM1, which plays a prominent role in the response to sulfur deprivation. nih.govnih.govresearchgate.net However, the roles of other transcription factors that respond to OAS are still under investigation. nih.govnih.gov
Further research aims to dissect the physiological roles of the proteins encoded by the OAS cluster genes. ncn.gov.pl For example, SDI1 and LSU1 are thought to act as multipliers of the OAS signal, and current studies are focused on understanding their protein interaction networks and how changes in OAS levels affect the expression of downstream genes. ncn.gov.pl
In bacteria, such as Azospirillum brasilense, insertional disruption of the cysK gene, which encodes this compound (thiol)-lyase, did not result in a cysteine auxotroph, suggesting the presence of redundant genes or alternative pathways for cysteine biosynthesis. researchgate.net This highlights the need for further exploration to fully map the metabolic networks related to this compound in various organisms.
Table 2: Characterized and Investigated this compound-Related Genes
| Gene/Protein | Organism | Function/Role | Regulatory Notes |
| OAS Cluster Genes | Arabidopsis thaliana | Induced by OAS accumulation under sulfur deprivation and other stresses. nih.govnih.gov | Regulated by transcription factors like EIL3/SLIM1. nih.govnih.gov |
| MSA1/SHM7 | Arabidopsis thaliana | Regulatory function under sulfur deprivation; strongly induced by OAS. nih.gov | Localized in the nucleus. nih.gov |
| SDI1 | Arabidopsis thaliana | Proposed to be a multiplier of the OAS signal. ncn.gov.pl | Part of the OAS cluster. ncn.gov.pl |
| LSU1 | Arabidopsis thaliana | Proposed to be a multiplier of the OAS signal. ncn.gov.pl | Part of the OAS cluster. ncn.gov.pl |
| cysK | Azospirillum brasilense | Encodes this compound (thiol)-lyase. researchgate.net | Disruption does not lead to cysteine auxotrophy, suggesting redundancy. researchgate.net |
| cysM | Salmonella typhimurium | Encodes this compound sulfhydrylase B. nih.gov | Part of the cysteine regulon, regulated by CysB and OAS. nih.gov |
This table is interactive and can be sorted by column.
Deepening Understanding of this compound Signal Transduction and Regulation
This compound is not just a metabolic intermediate but also a critical signaling molecule that regulates gene expression in response to sulfur availability. nih.govfrontiersin.orgoup.com The accumulation of OAS, typically under sulfur-limiting conditions, triggers a cascade of events that modulate the expression of genes involved in sulfur uptake and assimilation. core.ac.uknih.gov
The Role of CysB in Transcriptional Regulation:
In bacteria, the transcriptional regulator CysB plays a central role in the OAS signaling pathway. oup.comimrpress.com CysB is a member of the LysR-type transcriptional regulator (LTTR) family. nih.gov In the presence of the inducer N-acetylserine (NAS), which is formed spontaneously from OAS, CysB binds to the promoter regions of genes in the cysteine regulon, activating their transcription. oup.comimrpress.comnih.gov This leads to an increased capacity for sulfate uptake and cysteine biosynthesis. researchgate.net CysB can also act as a repressor, for instance, by binding to its own promoter to negatively autoregulate its transcription, a repression that is relieved by NAS. imrpress.comnih.gov
The Cysteine Synthase Complex as a Regulatory Hub:
In plants, the regulation of this compound levels and subsequent signaling is intricately linked to the formation of the cysteine synthase complex (CSC), composed of serine acetyltransferase (SAT) and this compound (thiol)-lyase (OAS-TL). frontiersin.orgnih.govfrontiersin.org The formation of this complex is dynamic and responsive to the cellular concentrations of OAS and sulfide. frontiersin.org High levels of OAS cause the dissociation of the CSC, which releases active OAS-TL to consume OAS and produce cysteine, while also freeing SAT which can then be subject to feedback inhibition by cysteine. frontiersin.orgnih.gov This interplay acts as a sensor for the sulfur status of the cell, fine-tuning the synthesis of cysteine and the levels of the signaling molecule OAS. oup.com
Future Directions in Signal Transduction Research:
While the core components of the OAS signaling pathway are being elucidated, many details of the signal transduction process remain to be discovered. Future research is aimed at identifying the full spectrum of transcription factors that respond to OAS, understanding the precise molecular mechanisms of their activation or repression, and dissecting the complex protein interaction networks that propagate the OAS signal. ncn.gov.pl A deeper understanding of these regulatory networks will provide a more complete picture of how organisms sense and respond to changes in sulfur availability.
Table 3: Key Components in this compound Signal Transduction
| Component | Type | Organism(s) | Function in Signal Transduction |
| This compound (OAS) | Signaling Molecule | Bacteria, Plants | Accumulates under sulfur limitation, initiating a signaling cascade. nih.govfrontiersin.orgoup.com |
| N-Acetylserine (NAS) | Inducer Molecule | Bacteria | Spontaneously formed from OAS; acts as the effector for CysB. oup.comnih.gov |
| CysB | Transcriptional Regulator | Bacteria | Activates or represses genes of the cysteine regulon in response to NAS. oup.comimrpress.com |
| Cysteine Synthase Complex (CSC) | Enzyme Complex | Plants | Acts as a regulatory hub, sensing OAS and sulfide levels to control cysteine synthesis. frontiersin.orgnih.gov |
| EIL3/SLIM1 | Transcription Factor | Arabidopsis thaliana | Regulates OAS cluster genes in response to sulfur deprivation. nih.govnih.gov |
This table is interactive and can be sorted by column.
Q & A
Basic Research Question: What is the role of O-acetylserine in cysteine biosynthesis, and how can its enzymatic activity be experimentally validated?
Answer:
OAS serves as a precursor in cysteine biosynthesis, where this compound (thiol) lyase (OAS-TL) catalyzes the incorporation of sulfide into OAS to form cysteine. Methodologically, enzyme activity can be validated using:
- Radiolabeled substrates : Tracking sulfur incorporation via isotopes (e.g., ³⁵S) in Arabidopsis mutants .
- Spectrophotometric assays : Monitoring PLP-dependent reactions by fluorescence changes during OAS-TL activity (e.g., fluorescence titration at 412/509 nm) .
- Mutant analysis : Comparing cysteine levels in oastl mutants (e.g., oastlA, oastlC) versus wild-type plants .
Advanced Research Question: How do genetic perturbations in OAS-TL isoforms affect sulfide homeostasis and redox signaling in plants?
Answer:
Disruption of OAS-TL isoforms (e.g., mitochondrial oastlC or cytosolic oastlA) leads to elevated sulfide levels due to impaired detoxification. Advanced methodologies include:
- H₂S quantification : Using lead acetate traps or fluorescent probes (e.g., SF7-AM) in mutant lines .
- Transcriptomic profiling : Identifying sulfate assimilation pathway deregulation via qRT-PCR or microarrays .
- Phenotypic rescue experiments : Exogenous cysteine supplementation to restore root hair growth in Arabidopsis mutants .
Basic Research Question: What methods are used to quantify OAS levels in plant tissues?
Answer:
- HPLC-MS/MS : Direct quantification using stable isotope-labeled internal standards (e.g., ¹³C-OAS) .
- Enzymatic coupling assays : Linking OAS depletion to NADH oxidation via SAT/OAS-TL coupled reactions .
- Radiolabeled serine tracing : Measuring ¹⁴C-serine incorporation into OAS in isolated mitochondria .
Advanced Research Question: How can computational modeling guide the design of OAS-TL inhibitors?
Answer:
- Molecular docking : Using GOLD or AutoDock to screen pentapeptide libraries (e.g., MNXXI motifs) against Haemophilus influenzae OAS-TL active sites .
- Binding energy scoring : HINT or GRID analysis to prioritize high-affinity ligands (e.g., MNYDI with Kdiss = 25.8 µM) .
- Crystallographic validation : Comparing docked poses with X-ray structures (RMSD < 2.0 Å) to refine pharmacophore models .
Basic Research Question: How does OAS regulate the cysteine synthase complex (CSC) in plants?
Answer:
The CSC, comprising serine acetyltransferase (SAT) and OAS-TL, dissociates in response to OAS accumulation. Key methods:
- Surface plasmon resonance (BIAcore) : Measuring SAT-OAS-TL interaction kinetics (KD = 25 nM) and OAS-induced dissociation .
- Enzyme activity assays : Titrating OAS to determine Km values (e.g., 58 µM in Arabidopsis) .
- Fluorescence anisotropy : Tracking conformational changes in SAT upon OAS binding .
Advanced Research Question: What structural insights into OAS-TL active sites inform rational mutagenesis studies?
Answer:
- X-ray crystallography : Resolving PLP-binding loops (e.g., residues 74–78 in Arabidopsis OAS-TL) and anion-binding pockets .
- Site-directed mutagenesis : Targeting residues (e.g., Asn77, Gln147) critical for OAS binding and catalysis .
- Isothermal titration calorimetry (ITC) : Quantifying binding affinity changes in mutants (e.g., K46A) .
Basic Research Question: How does OAS biosynthesis differ between bacteria and plants?
Answer:
- Bacteria : SAT and OAS-TL form a transient complex; OAS is synthesized in the cytosol .
- Plants : SAT/OAS-TL complexes are compartmentalized (mitochondria, plastids, cytosol) with isoform-specific roles .
- Methodological contrast : Use heterologous expression (e.g., E. coli SAT in plant mutants) to test functional conservation .
Advanced Research Question: How do mitochondrial SAT isoforms dominate OAS flux in plants?
Answer:
- amiRNA knockdowns : Silencing SAT3 in Arabidopsis reduces OAS by 4-fold, validated via LC-MS and ¹⁴C-serine tracing .
- Compartment-specific inhibitors : Targeting mitochondrial SAT with peptide inhibitors (e.g., MNLNI) .
- Metabolic flux analysis : Integrating sulfate assimilation transcriptomics with OAS/cysteine pool measurements .
Advanced Research Question: How do kinetic parameters distinguish OAS-TL isoforms in bifunctional enzymes?
Answer:
- Steady-state kinetics : Comparing Kcat and Km for OAS vs. alternative substrates (e.g., Corynebacterium MetY lacks OAS activity) .
- Isotope effects : Probing β-elimination steps using deuterated substrates .
- Pre-steady-state kinetics : Stopped-flow spectroscopy to resolve PLP intermediates .
Advanced Research Question: What pharmacophore features define potent OAS-TL inhibitors?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
